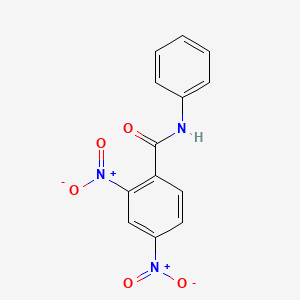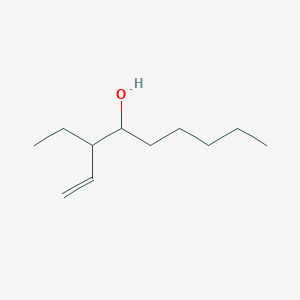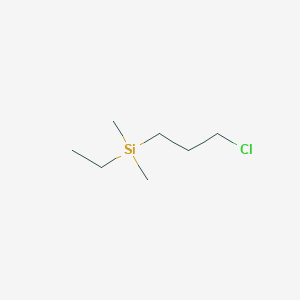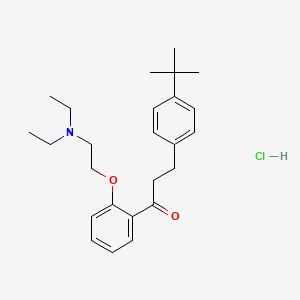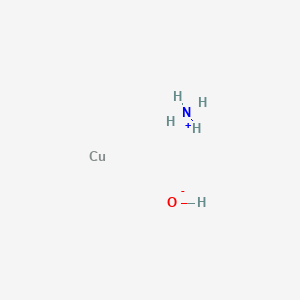
3-Amino-10-methylacridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material sciences, and photophysics . This compound is characterized by its molecular formula C14H13N2 and has been actively researched for its potential therapeutic and industrial applications .
Vorbereitungsmethoden
The synthesis of 3-Amino-10-methylacridinium can be achieved through several methods. One common synthetic route involves the cyclization of 3-amino-N-phenyl-1-naphthylamine in the presence of formic acid and polyphosphoric acid (PPA), which yields the desired acridine derivative . Industrial production methods often involve similar cyclization reactions but may use different catalysts or reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
3-Amino-10-methylacridinium undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and zinc metal for reduction. The major products formed depend on the specific reaction conditions but often include acridone derivatives and substituted acridinium compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-10-methylacridinium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-10-methylacridinium primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, which can lead to the unwinding of the DNA helix .
Vergleich Mit ähnlichen Verbindungen
3-Amino-10-methylacridinium can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share similar structural features, including planar aromatic rings and nitrogen functionalities, but differ in their specific substituents and biological activities . The unique properties of this compound, such as its specific intercalation capabilities and chemiluminescent properties, distinguish it from other acridine derivatives .
Similar compounds include:
- Acriflavine
- Proflavine
- Acridine Orange
These compounds are also known for their DNA intercalation properties and have been used in various biological and industrial applications .
Eigenschaften
CAS-Nummer |
23045-45-6 |
|---|---|
Molekularformel |
C14H13N2+ |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
10-methylacridin-10-ium-3-amine |
InChI |
InChI=1S/C14H12N2/c1-16-13-5-3-2-4-10(13)8-11-6-7-12(15)9-14(11)16/h2-9,15H,1H3/p+1 |
InChI-Schlüssel |
NJLGSVSVNHBQEG-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=C2C=C(C=CC2=CC3=CC=CC=C31)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
